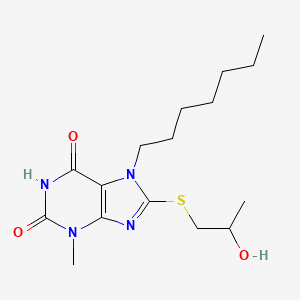
7-heptyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purine derivatives, such as “7-heptyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione,” are of significant interest in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds are structurally related to natural purines, which are fundamental components of nucleic acids and play critical roles in various biological processes (Goyal et al., 2023).
Synthesis Analysis
The synthesis of purine derivatives often involves multistep reactions, including alkylation, amidation, and substitution reactions. For example, compounds similar to the one have been synthesized through routes that may involve the initial formation of a purine base followed by subsequent modifications to introduce various substituents (Khaliullin & Shabalina, 2020).
Molecular Structure Analysis
Purine derivatives typically exhibit a planar molecular structure for the purine ring, with substituents affecting the overall molecular conformation and potential intermolecular interactions. The presence of a hydroxypropylthio group in the specific molecule suggests potential for intramolecular hydrogen bonding, influencing its three-dimensional conformation and reactivity (Karczmarzyk et al., 1995).
Chemical Reactions and Properties
Purine derivatives participate in a variety of chemical reactions, including nucleophilic substitutions and additions, which can be leveraged to introduce or modify substituents on the purine ring. The reactivity can be influenced by the nature and position of substituents, as well as the reaction conditions, such as solvent and temperature (Khaliullin & Shabalina, 2020).
Physical Properties Analysis
The physical properties of purine derivatives, including solubility, melting point, and crystallinity, are critical for their practical applications. These properties are influenced by the molecular structure and the nature of substituents. For instance, the introduction of a hydroxypropylthio group could impact the compound's solubility in polar solvents (Šimo et al., 1999).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are pivotal for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. The specific structure of “this compound” suggests potential for diverse interactions due to its multiple functional groups (Rahat et al., 1974).
properties
IUPAC Name |
7-heptyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-4-5-6-7-8-9-20-12-13(17-16(20)24-10-11(2)21)19(3)15(23)18-14(12)22/h11,21H,4-10H2,1-3H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRSVDFZULJQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1SCC(C)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

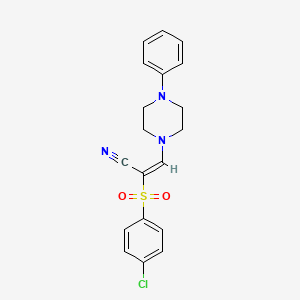
![(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B2492616.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2492618.png)


![6-Oxa-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B2492623.png)
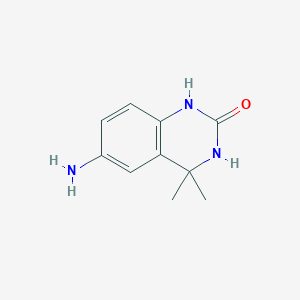
![N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2492626.png)
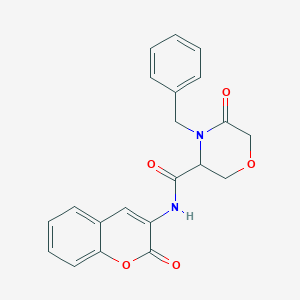
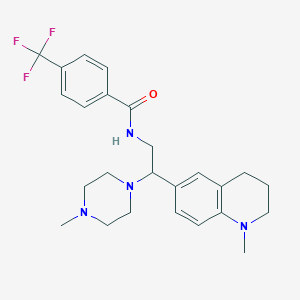
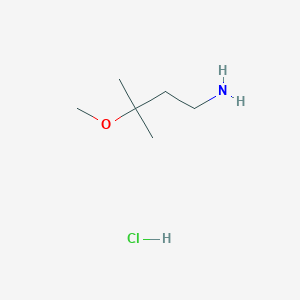
![2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide](/img/structure/B2492634.png)

